molecular formula C9H17NO B078612 (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 13493-40-8

(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B078612
CAS No.: 13493-40-8
M. Wt: 155.24 g/mol
InChI Key: GTSORJFWHKEXQH-JVHMLUBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S,9s)-3-Methyl-3-azabicyclo[331]nonan-9-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-one. One common method is the reduction using sodium tetrahydridoborate in anhydrous dioxane . This reaction yields the desired alcohol as a mixture of stereoisomers.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The nitrogen atom allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium tetrahydridoborate is commonly used for the reduction of the ketone to the alcohol.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution at the nitrogen atom.

Major Products Formed

    Oxidation: 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-one.

    Reduction: Various stereoisomers of the alcohol.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure allows it to act as a nucleophile, participating in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-one: The ketone form of the compound.

    9-Aza-1-methylbicyclo[3.3.1]nonan-3-ol: A similar compound with a different substitution pattern.

    2,4-Bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one: Another derivative with additional functional groups .

Uniqueness

(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific substitution pattern and the presence of an alcohol group. This makes it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry.

Properties

IUPAC Name

(1S,5R)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSORJFWHKEXQH-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CCC[C@@H](C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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